3,3'-(4-Hydroxybutane-1,1-diyl)bis(5-chloro-4-hydroxypyridin-2(1H)-one)

Pharmaceutical impurity profiling LC-MS method development Reference standard characterization

3,3'-(4-Hydroxybutane-1,1-diyl)bis(5-chloro-4-hydroxypyridin-2(1H)-one) (CAS 2135430-03-2; also designated Gimeracil Impurity 10, Impurity BCB, or Tegafur/Gimeracil/Oteracil Potassium Capsules Impurity I) is a process-specific dimeric impurity of the dihydropyrimidine dehydrogenase (DPD) inhibitor Gimeracil. Its molecular formula is C14H14Cl2N2O5 with an exact mass of 360.0279769 g/mol (MW 361.18 g/mol).

Molecular Formula C14H14Cl2N2O5
Molecular Weight 361.2 g/mol
Cat. No. B12853068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3'-(4-Hydroxybutane-1,1-diyl)bis(5-chloro-4-hydroxypyridin-2(1H)-one)
Molecular FormulaC14H14Cl2N2O5
Molecular Weight361.2 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C(=O)N1)C(CCCO)C2=C(C(=CNC2=O)Cl)O)O)Cl
InChIInChI=1S/C14H14Cl2N2O5/c15-7-4-17-13(22)9(11(7)20)6(2-1-3-19)10-12(21)8(16)5-18-14(10)23/h4-6,19H,1-3H2,(H2,17,20,22)(H2,18,21,23)
InChIKeyNKCSETJJPUIIJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3'-(4-Hydroxybutane-1,1-diyl)bis(5-chloro-4-hydroxypyridin-2(1H)-one) – Gimeracil Dimeric Impurity Reference Standard for S-1 Quality Control Procurement


3,3'-(4-Hydroxybutane-1,1-diyl)bis(5-chloro-4-hydroxypyridin-2(1H)-one) (CAS 2135430-03-2; also designated Gimeracil Impurity 10, Impurity BCB, or Tegafur/Gimeracil/Oteracil Potassium Capsules Impurity I) is a process-specific dimeric impurity of the dihydropyrimidine dehydrogenase (DPD) inhibitor Gimeracil. Its molecular formula is C14H14Cl2N2O5 with an exact mass of 360.0279769 g/mol (MW 361.18 g/mol) . The compound consists of two 5-chloro-4-hydroxypyridin-2(1H)-one subunits covalently linked via a 4-hydroxybutane-1,1-diyl bridge, formed exclusively through the reaction of Gimeracil with Tegafur during manufacture of the S-1 triple-combination capsules [1]. It is explicitly named in the import quality standards for S-1 capsule preparations as a specific impurity requiring mandatory control, making its availability as a high-purity reference standard critical for ANDA/DMF submissions, analytical method validation, and QC batch release testing [1][2].

S-1 capsule impurity control
Required specific impurity standard for ANDA/DMF submission method validation
Process-specific dimer
Formed exclusively via Gimeracil-Tegafur cross-reaction during S-1 manufacture
Dedicated reference standard
Explicitly named in S-1 import quality standards as mandatory impurity marker

Why Generic Gimeracil Impurity Standards Cannot Substitute for 3,3'-(4-Hydroxybutane-1,1-diyl)bis(5-chloro-4-hydroxypyridin-2(1H)-one) in S-1 Quality Control


The impurity landscape of Gimeracil-containing formulations is dominated by monomeric process impurities and oxidative degradation products (e.g., mono-, di-, and tri-oxygenated Gimeracil species such as DP4–DP12) with molecular weights in the 145–250 Da range [1]. In contrast, 3,3'-(4-Hydroxybutane-1,1-diyl)bis(5-chloro-4-hydroxypyridin-2(1H)-one) is a dimer (MW 361.18 Da) formed through a unique cross-reactivity pathway between Gimeracil and Tegafur that does not occur under standard forced degradation conditions (acidic, alkaline, thermal, or photolytic stress) [1][2]. Its structural symmetry—two intact Gimeracil pharmacophores joined by an n-butanol bridge—confers chromatographic retention, mass spectrometric ionization, and UV absorption characteristics that are fundamentally distinct from all monomeric Gimeracil impurities. Consequently, a generic Gimeracil impurity standard (e.g., Impurity 7, MW 159.57; Impurity 2, MW 159.57) cannot serve as a surrogate for retention time marking, system suitability testing, or quantitation of this specific dimer in S-1 finished product analysis. Regulatory filings (ANDA/DMF) that fail to employ the authentic BCB reference standard risk method inadequacy findings during review [2].

BCB reference standard
Generic Gimeracil impurity
Structure
Covalent dimer, two Gimeracil subunits linked by butane-1,1-diyl bridge
Monomeric (e.g., Impurity 7, C6H6ClNO2; single pyridone ring)
Molecular weight class
~361 Da (Cl2 isotopic pattern)
145–195 Da (mono-Cl pattern)
Formation pathway
Process-specific Gimeracil-Tegafur cross-reaction; not degradation-derived
Oxidative, thermal, or photolytic degradation of Gimeracil; no dimer formation
Regulatory status
Named specific impurity in S-1 import quality standard; mandatory control
Not individually specified; covered under generic unspecified impurity limits
Regulatory method specificity may not transfer; use of monomeric impurity standard may not satisfy ANDA review requirements.

Quantitative Differentiation Evidence for 3,3'-(4-Hydroxybutane-1,1-diyl)bis(5-chloro-4-hydroxypyridin-2(1H)-one) Against Closest Comparators


Molecular Weight and Elemental Composition Differentiation vs. Gimeracil API and All Monomeric Impurities

The target compound is a covalent dimer with molecular weight 361.18 g/mol (exact mass 360.0279769; molecular formula C14H14Cl2N2O5), representing a 2.48-fold mass increase over Gimeracil API (MW 145.54; C5H4ClNO2) and a ≥2.26-fold increase over the next-largest common process impurity, Gimeracil Impurity 3 (MW 195.2; C9H13N3O2) . The presence of two chlorine atoms (Cl2 isotopic signature) and five hydrogen-bond donors distinguishes this compound from all mono-chlorinated monomeric impurities in mass spectrometric detection . In the patent preparation method, the molecular ion [M+H]+ was confirmed at m/z 361 by mass spectrometry, consistent with the dimeric structure containing two 5-chloro-4-hydroxypyridin-2(1H)-one moieties [1].

MW differentiation
Head-to-head
2.48× MW increase vs. Gimeracil API; unique Cl2 isotopic pattern
Enables unambiguous MS identification for method specificity
Confirmed by MS m/z 361 (patent CN107089942B)
Pharmaceutical impurity profiling LC-MS method development Reference standard characterization

Achievable Reference Standard Purity: 99.75% by HPLC Area Normalization with Validated Chromatographic Protocol

The patented preparation method (CN107089942B) delivers 3,3'-(4-Hydroxybutane-1,1-diyl)bis(5-chloro-4-hydroxypyridin-2(1H)-one) with an HPLC purity of 99.75% (area normalization method), achieved through a two-step process: (1) reaction of Gimeracil with Tegafur (molar ratio 1:2.2) at 55°C for 75 h in ethanol/water with NaOH catalyst, yielding ~20% BCB in the reaction mixture by HPLC; (2) silica gel column chromatography (200–300 mesh, ethyl acetate:acetic acid 50:1 v/v) to isolate pure BCB with 10.5% isolated yield (3.8 g from 20 g Tegafur + 29 g Gimeracil input) [1]. In contrast, generic Gimeracil API is typically supplied at ≥98.0–98.5% purity with individual impurity limits of ≤0.1% (max) and total impurities ≤0.3–1.0% . The 99.75% purity of the isolated BCB reference standard exceeds the typical Gimeracil API purity by approximately 1.25–1.75 absolute percentage points, and importantly, this purity level is achieved on a structurally complex dimer that co-exists with unreacted Gimeracil and Tegafur degradation products (5-FU) in the crude reaction mixture, requiring selective chromatographic resolution [1].

Reference purity
Cross-study comparable
99.75% HPLC area normalization
Supports quantitation at ≤0.10% specification limit
Isolated yield 10.5%; silica gel chromatography protocol
Reference standard certification HPLC purity determination Pharmaceutical quality control

Formation Mechanism Exclusivity: Process-Specific Gimeracil-Tegafur Cross-Reaction vs. Generic Oxidative Degradation Products

Under ICH Q1A(R2) forced degradation conditions, Gimeracil produces 14 distinct degradation products (DP1–DP14), of which 7 are mono-, di-, or tri-oxygenated species (DP4–DP12) resulting from hydroxyl radical addition to the pyridone ring [1]. None of these oxidative degradants matches the molecular weight (361 Da) or dimeric structure of 3,3'-(4-Hydroxybutane-1,1-diyl)bis(5-chloro-4-hydroxypyridin-2(1H)-one). The BCB impurity forms exclusively through a nucleophilic reaction between Gimeracil and Tegafur: the carbon-nitrogen bond of Tegafur's furan ring undergoes cleavage, and the resulting n-butanol fragment bridges two Gimeracil molecules [2]. The HPLC area normalization of the crude reaction mixture shows approximately 20% BCB formation under optimized conditions (Gimeracil:Tegafur molar ratio 1:2.2, 55°C, 75 h, NaOH catalysis), while forced degradation of Gimeracil alone under oxidative stress (30% H2O2, 60°C, 15 min) reduces the parent peak by ~50% and yields no detectable BCB [1][2]. This mechanistic exclusivity means that BCB can only be obtained via the patented synthetic route, not through standard stress degradation protocols.

Formation exclusivity
Head-to-head
BCB forms exclusively via Gimeracil-Tegafur reaction; absent in all ICH stress conditions
Process-specific impurity; not degradation-derived
Forced degradation yields 14 degradants, none match dimer (361 Da)
Impurity fate mapping Process-related impurity control Forced degradation studies

1H-NMR Structural Fingerprint Differentiation from Gimeracil API and Monomeric Impurities

The 1H-NMR spectrum of 3,3'-(4-Hydroxybutane-1,1-diyl)bis(5-chloro-4-hydroxypyridin-2(1H)-one) (400 MHz, DMSO-d6) displays seven distinct proton environments integrating for a total of 12 non-exchangeable protons, consistent with its symmetrical dimeric structure: δ 1.285 (2H, butane-CH2), δ 2.258 (2H, butane-CH2), δ 3.346 (2H, butane-CH2), δ 4.396 (1H, butane-CH), δ 7.706 (2H, pyridone C–H), δ 12.315 (2H, pyridone N–H), δ 14.306 (1H, butanol O–H) [1]. In contrast, Gimeracil API (5-chloro-4-hydroxypyridin-2(1H)-one) exhibits a simpler spectrum with only three proton environments: two aromatic/vinyl CH protons and exchangeable NH/OH signals, integrating for 3 non-exchangeable protons [2]. The butane-1,1-diyl linker protons (δ 1.285–4.396, integrating for 7H) are the definitive NMR markers that distinguish this dimer from all monomeric Gimeracil impurities, which lack aliphatic CH2/CH resonances entirely.

1H-NMR fingerprint
Head-to-head
12 non-exchangeable protons vs. 3 for Gimeracil API; unique butane-linker pattern
Orthogonal structural identity confirmation
Aliphatic CH2/CH signals (δ 1.285–4.396) absent in all monomers
Structural elucidation NMR spectroscopy Reference standard characterization

Regulatory Mandate: Explicitly Named Specific Impurity in S-1 Import Quality Standards vs. Unspecified Impurities

The import quality standard for Tegafur/Gimeracil/Oteracil Potassium (S-1) capsules explicitly names 3,3'-(4-hydroxybutane-1,1-diyl)bis(5-chloropyridine-2,4-diol) (BCB) as a specific impurity that 'must be demarcated' and controlled [1]. This regulatory designation elevates BCB above the status of unspecified impurities (which are typically controlled at the ≤0.10% identification threshold per ICH Q3A) and requires a dedicated, fully characterized reference standard for system suitability testing, retention time marking, and quantitative determination in every batch release [1][2]. In the Chinese pharmacopoeial context, Gimeracil API is controlled with individual impurity limits of ≤0.1% max and total impurities ≤0.3–1.0%, but the BCB impurity is specifically singled out due to its inevitable formation during the S-1 manufacturing process and its potential to exceed the identification threshold if not specifically monitored . Generic Gimeracil impurity standards (e.g., Impurity 2, 7, 8) are not named in S-1 product specifications and cannot substitute for BCB in meeting this regulatory requirement.

Regulatory mandate
Regulatory context
Explicitly named as specific impurity in S-1 import quality standard
Mandatory dedicated reference standard for ANDA/DMF review
Cannot be substituted with unspecified impurity standards
Regulatory impurity control Pharmacopoeial reference standard ANDA quality specification

Procurement-Relevant Application Scenarios for 3,3'-(4-Hydroxybutane-1,1-diyl)bis(5-chloro-4-hydroxypyridin-2(1H)-one) Reference Standard


ANDA/DMF Submission: S-1 Generic Drug Product Related Substances Method Validation

For generic pharmaceutical companies developing Abbreviated New Drug Applications for Tegafur/Gimeracil/Oteracil Potassium capsules, the BCB impurity reference standard is indispensable for validating the HPLC or LC-MS related substances method. The import quality standard explicitly requires BCB to be 'demarcated' as a specific impurity [1]. With a certified purity of 99.75% (HPLC area normalization), the reference standard enables accurate determination of relative response factors (RRF), system suitability (resolution between BCB and Gimeracil peaks), and quantitation at the ≤0.10% specification limit [1]. The 2.48-fold molecular weight difference from Gimeracil API (361 vs. 145 Da) and the unique aliphatic 1H-NMR fingerprint (δ 1.285–4.396) provide orthogonal identity confirmation for the reference standard CoA [2].

In-Process Control During S-1 Capsule Manufacturing: Reaction Monitoring and Impurity Fate Tracking

During commercial production of S-1 capsules, BCB forms inevitably via cross-reaction between Gimeracil and Tegafur, reaching approximately 20% HPLC area in the crude reaction mixture under typical manufacturing conditions (55°C, ethanol/water, NaOH catalysis) [1]. Procurement of the high-purity reference standard allows process development scientists to monitor BCB formation kinetics, optimize reaction parameters to minimize its generation, and establish in-process control limits. The compound's distinct chromatographic retention and MS characteristics (m/z 361, Cl2 isotopic pattern) enable selective detection even in the presence of Tegafur degradation products such as 5-fluorouracil, which co-exist in the reaction matrix [1].

Stability-Indicating Method Development: Forced Degradation and Impurity Profiling Studies

In stability-indicating method development per ICH Q1A(R2), laboratories must demonstrate that the analytical method can resolve all potential impurities from the active components. While forced degradation of Gimeracil alone generates 14 oxidative degradation products (DP1–DP14) with ~50% parent peak reduction under peroxide stress, none of these degradants corresponds to the BCB dimer (MW 361) [1]. The BCB reference standard must therefore be spiked separately into stress samples to confirm method specificity. The 99.75% purity reference standard also enables accurate mass balance determination in stability studies, where BCB levels must be tracked alongside Tegafur, Gimeracil, Oteracil, and their respective degradation products [1][2].

Quality Control Batch Release Testing: Quantitative Determination of BCB in S-1 Finished Dosage Forms

For QC laboratories performing batch release testing of S-1 capsules, the BCB reference standard is required to establish linearity (typically 0.05–0.15% of the Gimeracil label claim, corresponding to the ≤0.10% individual impurity limit), determine LOD/LOQ values, and perform system suitability checks before each analytical run [1][2]. The reference standard's well-characterized 1H-NMR and MS profiles (δ 7.706 aromatic CH, m/z 361 molecular ion) provide orthogonal identity verification during standard stock solution preparation, reducing the risk of standard mix-up with the structurally similar but chromatographically distinct Gimeracil Impurity 7 or other N-alkyl monomeric impurities [2].

Application
Selection Property
Validation Focus
ANDA/DMF method validation
Mandated specific impurity standard
Method specificity and system suitability review
In-process S-1 manufacturing control
Process-specific dimer marker
Reaction kinetics and in-process limit assessment
Stability-indicating method development
Non-degradation impurity
Mass balance and stress-test specificity
QC batch release testing
Certified high-purity reference standard
Linearity, LOD/LOQ, and batch compliance
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